molecular formula C13H19N3O2 B8518955 Ethyl 2-(homopiperazin-1-yl)nicotinate

Ethyl 2-(homopiperazin-1-yl)nicotinate

Cat. No.: B8518955
M. Wt: 249.31 g/mol
InChI Key: GHNMMVQLUZORSX-UHFFFAOYSA-N
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Description

Ethyl 2-(homopiperazin-1-yl)nicotinate is a nicotinic acid derivative featuring a homopiperazine (a seven-membered diamine ring) substituent at the 2-position of the pyridine ring, esterified with ethanol. This structural motif combines the metabolic and pharmacokinetic properties of nicotinate esters with the versatile binding capabilities of homopiperazine, a larger heterocyclic amine compared to the six-membered piperazine.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

ethyl 2-(1,4-diazepan-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)11-5-3-7-15-12(11)16-9-4-6-14-8-10-16/h3,5,7,14H,2,4,6,8-10H2,1H3

InChI Key

GHNMMVQLUZORSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N2CCCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of ethyl 2-(homopiperazin-1-yl)nicotinate with analogous compounds:

Compound Molecular Features CAS No. Solubility (Predicted) LogP (Predicted) Biological Activity
This compound 2-homopiperazinyl pyridine + ethyl ester N/A Moderate (polar groups) ~1.5–2.5 Potential CNS/cardiovascular effects
Ethyl nicotinate Pyridine + ethyl ester 614-18-6 Low to moderate 1.2–1.8 Transdermal permeability enhancer
Pimefylline nicotinate Theophylline + nicotinate + aminoethyl link N/A Low ~0.8–1.2 Coronary vasodilator
Ethyl parahydroxybenzoate Benzene ring + ethyl ester + hydroxyl 120-47-8 Low 2.1 Preservative, antimicrobial

Key Observations :

  • Homopiperazine vs.
  • Ester Group Stability: Ethyl nicotinate undergoes enzymatic hydrolysis to nicotinic acid in skin homogenates .
  • Solubility : The homopiperazine’s basic amine groups may increase aqueous solubility relative to simpler esters like ethyl nicotinate or pimefylline nicotinate.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(homopiperazin-1-yl)nicotinate, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves coupling homopiperazine to a nicotinate ester precursor. Key steps include:
  • Esterification : Reacting 2-chloronicotinic acid with ethanol under acidic conditions to form the ethyl ester (analogous to methods in ).
  • Nucleophilic Substitution : Replacing the chlorine atom at the 2-position with homopiperazine using a polar aprotic solvent (e.g., DMF) and a base (e.g., NaH) to deprotonate homopiperazine.
  • Protection/Deprotection : If competing reactive sites exist, temporary protection of the homopiperazine’s secondary amine may be required using Boc groups.
    Critical Parameters :
  • Temperature control (40–60°C optimal for substitution reactions).
  • Solvent choice (e.g., DMF enhances nucleophilicity).
  • Stoichiometric ratios (1.2–1.5 equivalents of homopiperazine to prevent side reactions).

Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?

  • Methodological Answer : Structural validation employs:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of homopiperazine’s methylene groups (δ 2.5–3.5 ppm) and the ethyl ester’s triplet (δ 1.3 ppm).
  • Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 294.2 for C₁₃H₁₉N₃O₂).
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity.

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of homopiperazine introduction in nicotinate ester derivatives?

  • Methodological Answer : Regioselectivity is influenced by:
  • Directing Groups : Electron-withdrawing groups (e.g., Cl at the 6-position) activate the 2-position for nucleophilic substitution, as seen in structurally related compounds.
  • Catalytic Systems : Transition metals (e.g., Pd) or Lewis acids (e.g., ZnCl₂) can enhance substitution efficiency.
  • Solvent Effects : Non-polar solvents (e.g., toluene) may reduce competing side reactions compared to polar aprotic solvents.
  • Comparative Analysis : Testing analogs (e.g., piperazine vs. homopiperazine) to assess steric and electronic effects on reactivity.

Q. What analytical strategies resolve contradictory data regarding the biological activity of this compound across different assay systems?

  • Methodological Answer : Contradictions arise from assay-specific variables. Mitigation strategies include:
  • Dose-Response Curves : Establishing EC₅₀ values in both cell-free (e.g., receptor-binding assays) and cellular systems (e.g., calcium flux assays).
  • Metabolic Stability Testing : Incubating the compound with liver microsomes to assess if rapid degradation in certain assays skews results.
  • Orthogonal Assays : Cross-validating results using fluorescence polarization (binding affinity) and functional assays (e.g., cAMP modulation).

Q. How does the homopiperazine moiety influence the pharmacokinetic properties compared to piperazine analogs?

  • Methodological Answer : The seven-membered homopiperazine ring increases:
  • Lipophilicity : LogP values are ~0.5 units higher than piperazine analogs, enhancing blood-brain barrier penetration (predicted via computational tools like MarvinSketch).
  • Metabolic Stability : Homopiperazine’s conformational flexibility reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to rigid piperazine.
  • Receptor Binding : Molecular docking studies suggest homopiperazine’s extended structure improves fit into hydrophobic pockets of nicotinic acetylcholine receptors.

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